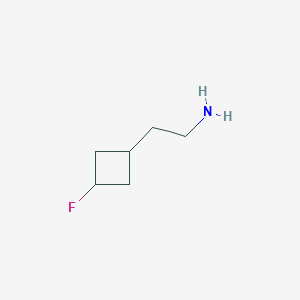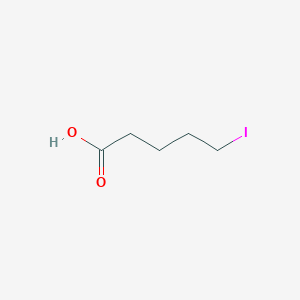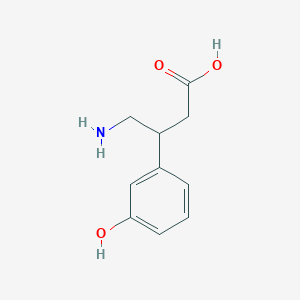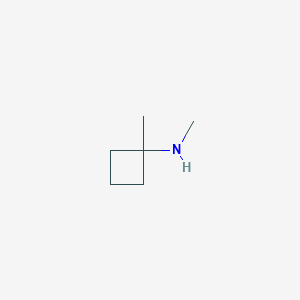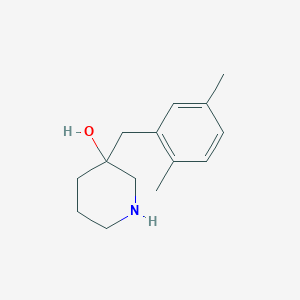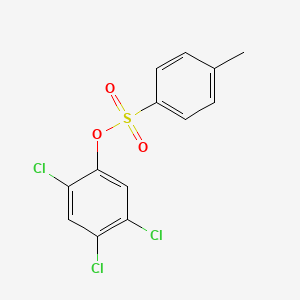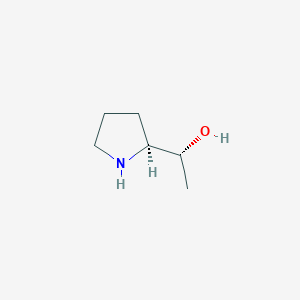
(R)-1-((S)-Pyrrolidin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((S)-Pyrrolidin-2-yl)ethanol is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-Pyrrolidin-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-pyrrolidinone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of ®-1-((S)-Pyrrolidin-2-yl)ethanol may involve more scalable processes such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the precursor compound. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((S)-Pyrrolidin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of pyrrolidin-2-one or pyrrolidine-2-carbaldehyde.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-1-((S)-Pyrrolidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-1-((S)-Pyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a ligand that binds to receptors or as a substrate for enzymatic reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(®-Pyrrolidin-2-yl)ethanol: The enantiomer of ®-1-((S)-Pyrrolidin-2-yl)ethanol, with opposite stereochemistry.
Pyrrolidin-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.
Pyrrolidin-2-ylpropane: A compound with a propane moiety instead of ethanol.
Uniqueness
®-1-((S)-Pyrrolidin-2-yl)ethanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence its binding affinity to receptors, its reactivity in chemical reactions, and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1R)-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Clave InChI |
IEBYUZARWOFDSE-RITPCOANSA-N |
SMILES isomérico |
C[C@H]([C@@H]1CCCN1)O |
SMILES canónico |
CC(C1CCCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)

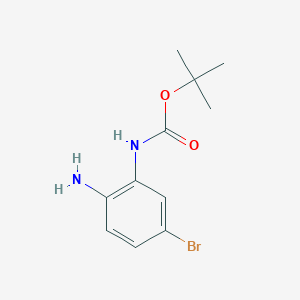

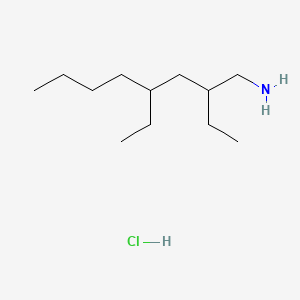
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
